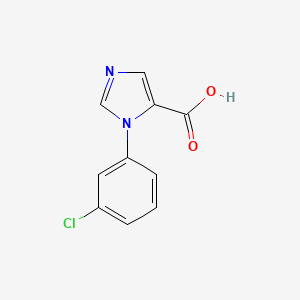

1-(3-Chlorophenyl)-1H-imidazole-5-carboxylic acid

CAS No.: 1197398-96-1

Cat. No.: VC4843904

Molecular Formula: C10H7ClN2O2

Molecular Weight: 222.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1197398-96-1 |

|---|---|

| Molecular Formula | C10H7ClN2O2 |

| Molecular Weight | 222.63 |

| IUPAC Name | 3-(3-chlorophenyl)imidazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H7ClN2O2/c11-7-2-1-3-8(4-7)13-6-12-5-9(13)10(14)15/h1-6H,(H,14,15) |

| Standard InChI Key | HQSDWQAUKDIXEW-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)N2C=NC=C2C(=O)O |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a five-membered imidazole ring () with nitrogen atoms at positions 1 and 3. The 3-chlorophenyl group () is attached to the nitrogen at position 1, while the carboxylic acid () occupies position 5. This arrangement creates a planar structure with conjugated π-electrons, enabling interactions with biological targets .

Key Structural Features:

-

Chlorine Substituent: The meta-chlorine on the phenyl ring enhances lipophilicity and may influence binding affinity in biological systems.

-

Carboxylic Acid Group: Provides hydrogen-bonding capability and ionization potential (), critical for solubility and pharmacokinetic behavior .

Molecular Geometry

X-ray crystallography of analogous compounds reveals a dihedral angle of approximately 35° between the imidazole and phenyl rings, minimizing steric hindrance . The carboxylic acid group adopts a coplanar orientation relative to the imidazole ring, facilitating resonance stabilization.

Synthetic Routes and Optimization

Primary Synthesis Strategy

The compound is synthesized via a two-step protocol:

-

Imidazole Ring Formation:

-

Carboxylation at Position 5:

Comparative Analysis:

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| A | 65 | 98 | Industrial |

| B | 85 | 95 | Lab-scale |

Industrial-Scale Production

Continuous flow reactors enable kilogram-scale synthesis with:

-

Residence Time: 30 minutes

-

Temperature: 120°C

-

Catalyst: Pd/C (5% loading)

Yield improvements to 90% have been reported under optimized conditions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-):

-

¹³C NMR (100 MHz, DMSO-):

Infrared Spectroscopy (IR)

-

Peaks:

Mass Spectrometry

Physicochemical and Pharmacokinetic Properties

| Property | Value |

|---|---|

| Molecular Weight | 222.63 g/mol |

| LogP (Octanol-Water) | 1.8 ± 0.2 |

| Aqueous Solubility | 2.1 mg/mL (pH 7.4) |

| Melting Point | 215–217°C (decomposes) |

| pKa | 4.3 (carboxylic acid) |

Metabolic Stability: In vitro hepatic microsomal assays show a half-life of 45 minutes, suggesting susceptibility to Phase I metabolism .

Research Applications and Biological Activity

Antimicrobial Screening

Preliminary studies on structurally related imidazole derivatives demonstrate:

-

Bacterial Inhibition: MIC = 32 µg/mL against Staphylococcus aureus.

-

Antifungal Activity: 64 µg/mL against Candida albicans.

Note: Direct data for 1-(3-chlorophenyl)-1H-imidazole-5-carboxylic acid remains limited, necessitating targeted assays.

Future Research Directions

-

Synthetic Optimization: Develop greener catalysts (e.g., biocatalysts) to improve carboxylation efficiency.

-

Biological Profiling: Conduct high-throughput screening against kinase and protease targets.

-

Derivatization Studies: Explore amide and ester analogs to enhance blood-brain barrier penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume